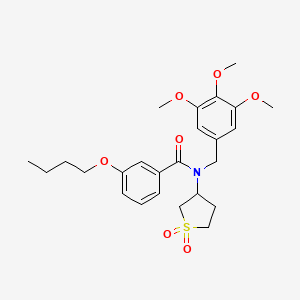![molecular formula C19H13ClF3N3O3S B11391463 2-(benzylsulfonyl)-5-chloro-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11391463.png)
2-(benzylsulfonyl)-5-chloro-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-phenylmethanesulfonyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, phenylmethanesulfonyl, and trifluoromethyl groups. Its molecular formula is C18H12ClF3N4O2S, and it has a molecular weight of approximately 440.83 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-phenylmethanesulfonyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chloro Group: Chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonylation: The phenylmethanesulfonyl group is introduced using sulfonyl chloride derivatives in the presence of a base.
Trifluoromethylation: The trifluoromethyl group is incorporated using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-phenylmethanesulfonyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-Chloro-2-phenylmethanesulfonyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-phenylmethanesulfonyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar in structure but with different functional groups.
Trifluoromethylpyridines: Share the trifluoromethyl group but differ in the core structure.
Uniqueness
5-Chloro-2-phenylmethanesulfonyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C19H13ClF3N3O3S |
|---|---|
Molecular Weight |
455.8 g/mol |
IUPAC Name |
2-benzylsulfonyl-5-chloro-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H13ClF3N3O3S/c20-15-10-24-18(30(28,29)11-12-5-2-1-3-6-12)26-16(15)17(27)25-14-8-4-7-13(9-14)19(21,22)23/h1-10H,11H2,(H,25,27) |
InChI Key |
YOERZAZLECZZRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(4-chlorophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11391380.png)
![2-methyl-6-{[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}pyridazin-3(2H)-one](/img/structure/B11391396.png)
![N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11391400.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide](/img/structure/B11391407.png)
![1-(3-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11391416.png)

![N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)benzamide](/img/structure/B11391426.png)
![butyl 4-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11391431.png)

![5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11391439.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(pentafluorophenoxy)acetamide](/img/structure/B11391469.png)

![3-ethyl-6-(4-ethylphenyl)-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11391471.png)

